molecular formula C10H8Br2N2 B8027163 1-benzyl-4,5-dibromo-1H-pyrazole

1-benzyl-4,5-dibromo-1H-pyrazole

Cat. No.: B8027163
M. Wt: 315.99 g/mol
InChI Key: BWRUVGYJEJGDRL-UHFFFAOYSA-N
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Description

1-Benzyl-4,5-dibromo-1H-pyrazole is a halogenated pyrazole derivative characterized by a benzyl substituent at the 1-position and bromine atoms at the 4- and 5-positions. Pyrazole derivatives are widely studied for their diverse pharmacological activities, including kinase inhibition and antimicrobial properties . The bromine substituents in this compound likely enhance its electrophilicity and influence intermolecular interactions, which may impact its reactivity, stability, and biological activity.

Properties

IUPAC Name

1-benzyl-4,5-dibromopyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Br2N2/c11-9-6-13-14(10(9)12)7-8-4-2-1-3-5-8/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRUVGYJEJGDRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(C=N2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4,5-dibromo-1H-pyrazole can be synthesized through various methods. One common approach involves the bromination of 1-benzyl-1H-pyrazole using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the 4 and 5 positions of the pyrazole ring.

Industrial Production Methods: While specific industrial production methods for 1-benzyl-4,5-dibromo-1H-pyrazole are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4,5-dibromo-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific examples are less common.

    Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed under inert atmosphere conditions.

Major Products: The major products depend on the specific reactions. For example, nucleophilic substitution with sodium azide would yield 1-benzyl-4,5-diazido-1H-pyrazole.

Scientific Research Applications

1-Benzyl-4,5-dibromo-1H-pyrazole has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the synthesis of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 1-benzyl-4,5-dibromo-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atoms can participate in halogen bonding, influencing molecular recognition processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Brominated Pyrazoles and Analogues

4-Bromo-5-(bromomethyl)-2-(3',5'-dimethylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one
  • Structure : Features bromine at the 4-position and a bromomethyl group at the 5-position, with a methyl substituent at the 1-position.
  • Synthesis : Prepared via procedure A4, yielding a molecular ion peak at m/z 317 [M+H]⁺ in LC/MS analysis .
  • Comparison : The dual bromination pattern in this compound contrasts with the 4,5-dibromo configuration in the target compound. The presence of a bromomethyl group may increase steric hindrance compared to the simpler bromo substituents in 1-benzyl-4,5-dibromo-1H-pyrazole.
1,3-Dibenzyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one
  • Structure : Contains a fused imidazo[4,5-b]pyridine core with bromine at the 6-position and benzyl groups at the 1- and 3-positions.
  • Activity: Imidazo[4,5-b]pyridines are known for broad pharmacological applications, including CNS modulation .
  • Comparison : While both compounds have benzyl and bromine substituents, the fused heterocyclic core in this analogue may confer distinct electronic properties and binding modes compared to the pyrazole scaffold.
4,5-Dihydro-1H-pyrazole Thiazole Derivatives
  • Structure : 4,5-dihydro-1H-pyrazole fused with a thiazole ring.
  • Activity: Exhibits BRAF V600E inhibition (IC₅₀ values in nanomolar range), critical for anticancer applications .
  • Bromine substituents in the latter could modulate solubility or metabolic stability.
3-(Benzofuran-2-yl)-4,5-dihydro-5-phenyl-1-(4-phenylthiazol-2-yl)-1H-pyrazole
  • Structure : Combines dihydro-pyrazole with benzofuran and thiazole groups.
  • Activity : Displays anti-inflammatory and antiproliferative effects .
1-Benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine
  • Synthesis : Utilizes acetonitrile as solvent with triethylamine (TEA) and acryloyl chloride, achieving an 8% yield after flash chromatography .
  • Comparison: The low yield underscores challenges in benzyl-substituted heterocycle synthesis.

Reactivity and Stability

1-Benzyl-4,7-dihydroxy-3-methylimidazo[4,5-d]pyridazine
  • Reactivity: Undergoes base-mediated ring opening to form N-formylated products, whereas anhydrous ethoxide conditions yield non-acylated derivatives .
  • Comparison : The dibromo substituents in 1-benzyl-4,5-dibromo-1H-pyrazole may increase susceptibility to nucleophilic attack, altering degradation pathways compared to hydroxylated analogues.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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